2-(Ethylamino)-1-phenyl-1-pentanone
CAS No.: 779974-89-9
Cat. No.: VC15881942
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 779974-89-9 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 2-(ethylamino)-1-phenylpentan-1-one |
| Standard InChI | InChI=1S/C13H19NO/c1-3-8-12(14-4-2)13(15)11-9-6-5-7-10-11/h5-7,9-10,12,14H,3-4,8H2,1-2H3 |
| Standard InChI Key | QQAHEGDXEXIQPR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C(=O)C1=CC=CC=C1)NCC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-(Ethylamino)-1-phenyl-1-pentanone (C₁₃H₁₉NO) is a synthetic cathinone derivative with a molecular weight of 205.30 g/mol. Its structure comprises a pentanone chain functionalized with an ethylamino group at the second carbon and a phenyl ring at the first carbon (Figure 1). The hydrochloride salt form, C₁₃H₁₉NO·HCl, has a molecular weight of 241.76 g/mol . The presence of both amine and ketone groups enables diverse chemical reactivity, including participation in nucleophilic additions and redox reactions.
Table 1: Key Physicochemical Properties of NEPD
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO | |
| Molecular Weight | 205.30 g/mol (free base) | |
| 241.76 g/mol (HCl salt) | ||
| Boiling Point | 531.63 K (258.48°C) | |
| logP (Octanol-Water) | 3.06 |
The compound’s lipophilicity (logP = 3.06) suggests moderate blood-brain barrier permeability, consistent with its central nervous system (CNS) effects .
Synthesis and Analytical Characterization
Synthetic Routes
NEPD is typically synthesized via a multi-step process involving:
-
Alkylation of Propiophenone: Reaction of propiophenone with ethylamine under reductive amination conditions to form the secondary amine.
-
Ketone Backbone Elongation: Addition of two carbon units to the propiophenone derivative via Grignard or alkylation reactions.
-
Purification: Crystallization or chromatography to isolate the hydrochloride salt .
While specific protocols vary, these steps highlight the reliance on classical organic synthesis techniques. Recent advancements in biocatalysis, such as the use of carbonyl reductases for asymmetric reductions , offer potential alternatives for synthesizing enantiomerically pure intermediates, though their application to NEPD remains unexplored.
Analytical Detection
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods for identifying NEPD in biological samples. Post-mortem analyses have detected NEPD in urine and plasma, with pharmacokinetic studies demonstrating rapid distribution to the brain .
Pharmacological Effects and Neurochemical Mechanisms
Acute Behavioral Effects
Acute administration of NEPD (1–10 mg/kg, intraperitoneal) in murine models induces dose-dependent effects:
-
Anxiolysis: Reduced anxiety-like behavior in elevated plus maze tests .
-
Hyperlocomotion: Increased locomotor activity, characteristic of psychostimulants .
-
Social Impairment: Decreased social interaction and exploratory behavior .
These effects correlate with rapid increases in extracellular dopamine (DA) and serotonin (5-HT) in the nucleus accumbens (NAc), as measured by microdialysis .
Chronic Exposure and Withdrawal
Repeated NEPD administration (twice daily for 5 days) elicits neuroadaptations:
-
Aggression: Elevated aggressive behavior during withdrawal .
-
Thermoregulatory Dysfunction: Transient hyperthermia and reduced weight gain .
-
Neurotransmitter Depletion: Decreased striatal DA and prefrontal cortical 5-HT levels .
The persistent upregulation of ΔFosB, a transcription factor linked to addiction, in the striatum suggests a high risk of dependence .
Table 2: Neurochemical Changes After Chronic NEPD Exposure
| Parameter | Change | Brain Region | Source |
|---|---|---|---|
| Dopamine (DA) | ↓ 40% | Striatum | |
| Serotonin (5-HT) | ↓ 25% | Prefrontal Cortex | |
| ΔFosB Expression | ↑ 300% | Striatum |
Pharmacokinetics and Metabolism
Absorption and Distribution
NEPD exhibits rapid pharmacokinetics following intraperitoneal administration:
-
Plasma Peak Concentration (Cₘₐₓ): Achieved within 40 minutes .
-
Brain Penetration: ~4% of plasma concentration distributes to the NAc, with potential for >90% total brain uptake .
-
Half-Life: Prolonged residence time (MRT ≈ 4 hours) due to extensive tissue binding .
Metabolic Pathways
While detailed metabolic studies are lacking, analogous cathinones undergo hepatic transformations including:
-
N-Dealkylation: Removal of the ethyl group to form primary amines.
-
Ketone Reduction: Conversion to alcohol metabolites.
Toxicity and Public Health Implications
Acute Toxicity
Case reports of related cathinones (e.g., N-ethylpentylone) highlight risks such as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume